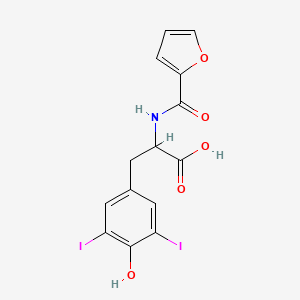

N-2-furoyl-3,5-diiodotyrosine

Description

3,5-Diiodotyrosine is a naturally occurring iodinated aromatic amino acid derivative, structurally characterized by two iodine atoms at the 3 and 5 positions of the phenolic ring of tyrosine. It serves as a precursor in thyroid hormone biosynthesis and has recently gained attention for its role as an APOBEC3B inhibitor, a protein implicated in cancer mutagenesis and immune evasion . Studies demonstrate its ability to reduce somatic mutation accumulation, enhance antitumor immunity, and mitigate immunotherapy-associated colitis .

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11I2NO5/c15-8-4-7(5-9(16)12(8)18)6-10(14(20)21)17-13(19)11-2-1-3-22-11/h1-5,10,18H,6H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMFQQASNBJPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11I2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SMC130

- Structure : Undisclosed (lead compound in screening).

- Activity : Inhibits APOBEC3B with an IC50 of 6.93 µM, weaker than 3,5-diiodotyrosine .

- Significance : Highlights the importance of iodine atoms and tyrosine backbone in enhancing inhibitory potency.

N-Acetylphenylalanyl-3,5-diiodotyrosine (AcFY')

- Structure : 3,5-Diiodotyrosine conjugated to acetylphenylalanyl.

- Application : Used as a model substrate for pepsin enzyme kinetics, demonstrating interactions with aspartic proteases .

- Differentiation : The acetylphenylalanyl group facilitates enzyme binding, unlike the parent compound.

N-Chloroacetyl-3,5-diiodotyrosine

- Structure: Chloroacetyl group at the amino terminus.

- Synthesis : Prepared in 98% yield; melting point 212–214°C (vs. literature 221°C dec.) .

- Utility : Serves as a synthetic intermediate for further modifications.

3,5-Diiodo-D-tyrosine Hydrochloride

- Structure : D-enantiomer hydrochloride salt.

- Safety : Documented safety data (e.g., GHS classification) for handling and storage .

- Advantage : Enhanced solubility and stability due to salt formation.

Quantitative Comparison Table

Key Findings

Iodination Enhances Bioactivity : The iodine atoms in 3,5-diiodotyrosine are critical for APOBEC3B inhibition, as evidenced by its superior IC50 (1.69 µM) compared to SMC130 (6.93 µM) .

Substituent-Driven Applications :

- The acetylphenylalanyl group in AcFY' enables protease binding .

- Chloroacetyl derivatives prioritize synthetic utility over biological activity .

Enantiomeric Forms : The D-enantiomer hydrochloride salt is prioritized for pharmaceutical handling due to improved stability .

Research Methodologies

- APOBEC3B Inhibition : Fluorescence-based ssDNA deamination assays and microscale thermophoresis (MST) quantified IC50 and KD values .

- Enzyme Kinetics : Automated liquid chromatography-microdialysis systems evaluated AcFY'-pepsin interactions .

- Synthetic Yields : High yields (e.g., 98% for N-chloroacetyl derivative) underscore efficient iodotyrosine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.